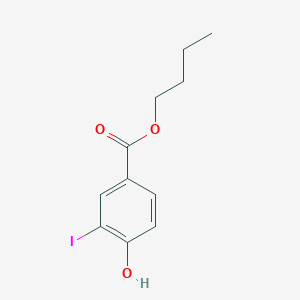

Butyl 4-hydroxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)8-4-5-10(13)9(12)7-8/h4-5,7,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGUZTFKHIQDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633956 | |

| Record name | Butyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-09-7 | |

| Record name | Butyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butyl 4 Hydroxy 3 Iodobenzoate

Esterification Strategies for Benzoate Core Formation

The formation of the butyl ester group is a critical step in the synthesis of Butyl 4-hydroxy-3-iodobenzoate. This is typically achieved through esterification, a reaction that joins an alcohol (in this case, butanol) and a carboxylic acid (a derivative of benzoic acid).

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of a related compound, butylparaben (Butyl 4-hydroxybenzoate), 4-hydroxybenzoic acid is reacted with 1-butanol using a strong acid catalyst like sulfuric acid. wikipedia.org This method is an equilibrium process, and to drive the reaction towards the formation of the ester, the alcohol is often used in excess. masterorganicchemistry.com

A variation of this approach utilizes a solid acid catalyst, such as a Dowex H+ ion-exchange resin, in combination with sodium iodide. This method has been shown to be effective for the esterification of various carboxylic acids, including 4-hydroxybenzoic acid, under mild conditions. nih.gov

Key Features of Direct Esterification:

Reactants: Carboxylic acid and alcohol.

Catalyst: Strong mineral acids (e.g., H₂SO₄) or solid acid catalysts. masterorganicchemistry.comnih.gov

Conditions: Typically requires heating to drive the reaction to completion.

Transesterification Methods

Transesterification is another viable route for forming the butyl ester. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. For instance, a short-chain ester of 4-hydroxybenzoic acid can be reacted with a long-chain alcohol to produce a long-chain ester. google.com While not directly documented for this compound, this principle can be applied. For example, methyl 4-hydroxy-3-iodobenzoate could potentially be reacted with butanol to yield the desired product.

Reaction Conditions for Transesterification:

Temperature: Generally conducted at elevated temperatures, for example, between 120 to 200°C. google.com

Catalyst: Can be either acid or base-catalyzed.

Aromatic Iodination Techniques

The introduction of an iodine atom onto the aromatic ring is a pivotal step in the synthesis. The position of iodination is directed by the existing functional groups on the benzene (B151609) ring.

Electrophilic Iodination of Phenolic Benzoate Precursors

A common method for iodinating phenolic compounds is through electrophilic aromatic substitution. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring. The hydroxyl group of a phenolic benzoate precursor, such as butyl 4-hydroxybenzoate (B8730719), is an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ester group, iodination occurs at the ortho position (position 3).

Various iodinating agents can be employed. A patent describing the synthesis of a related di-iodinated compound utilizes iodine in the presence of an oxidizing agent and an acid-binding agent. google.com For the mono-iodination to produce this compound, careful control of stoichiometry and reaction conditions would be necessary. Another approach involves the use of elemental iodine activated by a reagent like Selectfluor, which can progressively introduce iodine atoms onto an aromatic ring. organic-chemistry.org

Table 1: Common Electrophilic Iodination Reagents and Conditions

| Reagent(s) | Conditions | Reference |

| Iodine, Oxidizing Agent, Acid-binding Agent | Reflux in a solvent like propanol | google.com |

| Elemental Iodine, Selectfluor | Varies depending on substrate | organic-chemistry.org |

| Sodium Iodide, Sodium Perchlorate, Sodium | In methanol | lookchem.com |

Directed Iodination Reactions

Directed iodination reactions offer a higher degree of regioselectivity. These methods often involve the use of a directing group to position the iodine atom at a specific location on the aromatic ring. While specific examples for this compound are not prevalent in the provided search results, general principles of directed aromatic functionalization can be applied. For instance, methods involving lithiation followed by quenching with an iodine source can provide high regioselectivity. organic-chemistry.org

Orthogonal Functional Group Protection and Deprotection Strategies

In multi-step syntheses of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. bham.ac.uk Orthogonal protection is a strategy that employs multiple protecting groups that can be removed selectively without affecting the others. fiveable.mechemicalforums.com

In the synthesis of this compound, both the hydroxyl and carboxylic acid functional groups could potentially require protection depending on the chosen synthetic route. For example, if the iodination step is incompatible with a free hydroxyl group, it could be protected with a group that is stable to the iodination conditions but can be removed later without cleaving the butyl ester.

Table 2: Examples of Orthogonal Protecting Groups

| Functional Group | Protecting Group | Removal Conditions | Stable To |

| Hydroxyl | Tert-Butyldimethylsilyl (TBDMS) ether | Fluoride ions (e.g., TBAF) | Mild acid, mild base |

| Carboxylic Acid | Benzyl (B1604629) ester | Hydrogenolysis (H₂, Pd/C) | Mild acid, mild base |

| Amino | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | Acid |

| Amino | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Piperidine |

The choice of protecting groups is crucial for the successful synthesis of this compound, ensuring that each reaction step proceeds with high yield and selectivity. bham.ac.uk A well-designed protecting group strategy minimizes unwanted side reactions and simplifies the purification of the final product. bham.ac.uk

Advanced Synthetic Transformations Involving the this compound Scaffold

The this compound structure is well-suited for a multitude of advanced synthetic transformations. The carbon-iodine bond is a key site for metal-catalyzed cross-coupling reactions, while the electron-rich aromatic ring, activated by the hydroxyl group, presents opportunities for electrophilic substitution and C-H functionalization. The hydroxyl group itself can be derivatized to introduce new functionalities.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Ullmann-type)

The aryl iodide moiety of this compound is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound, such as an arylboronic acid. This is a powerful method for creating biaryl structures. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl iodide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is effective for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Ullmann-type Reactions: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.orgthermofisher.cn Ullmann-type reactions are broader and include copper-catalyzed nucleophilic aromatic substitution, such as the formation of diaryl ethers by reacting the aryl iodide with a phenol. organic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst | General Product Structure |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | Butyl 4-hydroxy-3-(Ar')-benzoate |

| Negishi | R-ZnX | Pd or Ni catalyst | Butyl 4-hydroxy-3-(R)-benzoate |

| Ullmann (Ether Synthesis) | Ar'-OH | Cu catalyst | Butyl 4-hydroxy-3-(OAr')-benzoate |

Carbonylation Reactions

Palladium-catalyzed carbonylation of aryl halides is a direct method for introducing a carbonyl group. acs.org In the case of this compound, this reaction could be used to synthesize various carboxylic acid derivatives. For instance, reacting the compound with carbon monoxide and an alcohol or amine in the presence of a palladium catalyst would yield an ester or an amide, respectively. The presence of the ortho-hydroxyl group can influence the reaction, potentially acting as an internal nucleophile under certain conditions. nih.gov Studies on ortho-phenylene dihalides have shown that aminocarbonylation can be achieved selectively. nih.gov Reductive carbonylation using a manganese catalyst is another approach to form aryl aldehydes. tandfonline.com

C-H Functionalization and Activation

C-H functionalization is a powerful strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, streamlining synthesis. rsc.org For the this compound scaffold, the aromatic C-H bonds are potential sites for such transformations. The directing effect of the existing functional groups is crucial for controlling the regioselectivity. For example, palladium/norbornene catalytic systems have been used to achieve ortho C-H functionalization of iodobenzenes. chemrxiv.orgchemrxiv.orgresearchgate.net Gold-catalyzed C-H activation has also been shown to be effective with iodoarenes, tolerating functional groups like phenols and esters. nih.gov An oxidation-induced strategy has been developed for the remote para-selective C-H functionalization of iodobenzenes. rsc.org

Regioselective Functionalization of the Aromatic Ring

The existing substituents on the this compound ring direct the position of further electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating ortho- and para-director. Since the para position is occupied by the butyl carboxylate group, further substitution is directed to the ortho positions. One ortho position is already occupied by iodine, so the remaining open ortho position (C5) is the most likely site for electrophilic attack.

A practical example of regioselective iodination on activated aromatic rings, such as hydroxylated aromatic ketones, uses a combination of iodine and iodic acid. arkat-usa.org This suggests that a second iodine atom could be introduced onto the ring at the C5 position of this compound to form Butyl 4-hydroxy-3,5-diiodobenzoate.

| Reaction | Reagent | Expected Product | Directing Influence |

|---|---|---|---|

| Iodination | I₂ / Iodic Acid | Butyl 4-hydroxy-3,5-diiodobenzoate | -OH group (ortho-directing) |

| Nitration | HNO₃ / H₂SO₄ | Butyl 4-hydroxy-3-iodo-5-nitrobenzoate | -OH group (ortho-directing) |

Derivatization Reactions (e.g., Difluoromethylation of the Hydroxyl Group)

The phenolic hydroxyl group is a prime site for derivatization, altering the compound's properties and introducing new functionalities. A significant transformation is O-difluoromethylation, which is of interest in medicinal chemistry as the OCF₂H group is a lipophilic bioisostere for hydroxyl or amine groups. thieme-connect.com

This transformation can be achieved using various reagents. One common method involves a difluorocarbene intermediate, which can be generated from sources like sodium chlorodifluoroacetate. orgsyn.orgorgsyn.org The reaction proceeds by trapping the electrophilic difluorocarbene with the phenolate formed under basic conditions. orgsyn.org Another approach uses difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, which allows for rapid difluoromethylation at room temperature. nih.gov Ethyl bromodifluoroacetate in the presence of potassium carbonate provides another efficient method for the difluoromethylation of phenols. thieme-connect.com

Large-Scale Synthesis and Process Optimization

Transitioning the synthesis of this compound and its derivatives to a larger scale requires careful process optimization to ensure safety, efficiency, and sustainability. For the cross-coupling reactions discussed, optimization is critical. acs.org Key parameters include catalyst loading, residence time, temperature, solvent, and base selection. acs.org

Key considerations for large-scale synthesis include:

Catalyst Efficiency: Minimizing the loading of expensive palladium catalysts is a primary goal. High-turnover catalyst systems are essential for making a process commercially viable and sustainable. frontiersin.org The in situ generation of the active Pd(0) catalyst from more stable Pd(II) precursors is a critical step that needs to be carefully controlled to maximize efficiency. rsc.orgrsc.org

Flow Chemistry: Continuous-flow methods can offer significant advantages over batch processing, including enhanced mixing, precise temperature control, and improved safety. acs.org For palladium-catalyzed reactions, flow chemistry can be integrated with heterogeneous catalysts in packed-bed reactors, simplifying catalyst recovery and product purification. acs.org

Safety: The synthesis of aryl iodides can involve reagents and intermediates that require careful handling. For example, methods for synthesizing aryl iodides from arylhydrazines are an alternative to traditional Sandmeyer reactions. nih.govacs.org

Optimization strategies often employ Design of Experiments (DoE) to systematically explore the reaction space and identify the optimal conditions with a minimal number of experiments.

Reaction Mechanisms and Mechanistic Investigations of Butyl 4 Hydroxy 3 Iodobenzoate Transformations

Pathways of Esterification and Iodination Reactions

The synthesis of Butyl 4-hydroxy-3-iodobenzoate typically involves two primary transformations: esterification of a carboxylic acid and iodination of the aromatic ring. These steps can be performed in different orders.

One common pathway is the Fischer-Speier esterification of 4-hydroxybenzoic acid with butanol, followed by regioselective iodination. The esterification is an acid-catalyzed nucleophilic acyl substitution. The reaction is generally performed under reflux with an excess of butanol, which also serves as the solvent, and a catalytic amount of strong acid like sulfuric acid.

Alternatively, direct esterification can be achieved under milder, metal-free conditions. For instance, N-halosuccinimides, such as N-bromosuccinimide (NBS), have been shown to catalyze the esterification of various aryl carboxylic acids. nih.gov This method avoids the use of strong mineral acids and often proceeds under neat conditions or with minimal solvent. nih.gov

The iodination step introduces the iodine atom onto the aromatic ring. Due to the activating, ortho-, para-directing hydroxyl group, iodination of butyl 4-hydroxybenzoate (B8730719) occurs selectively at the position ortho to the hydroxyl group (C3). Various iodinating agents can be employed, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide). Hypervalent iodine reagents can also serve as iodine sources in photocatalytic, metal-free iodination reactions. mdpi.com

A plausible synthetic pathway is summarized below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 4-hydroxybenzoic acid, n-butanol | H₂SO₄ (cat.), Reflux | Butyl 4-hydroxybenzoate |

| 2. Iodination | Butyl 4-hydroxybenzoate | I₂, H₂O₂ or ICl, Acetic Acid | This compound |

Catalytic Cycles in Cross-Coupling and Functionalization Reactions

The carbon-iodine bond in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are the most common, typically proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with this compound to form an organopalladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. wiley-vch.de

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene. The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and a palladium-hydride species. wiley-vch.de A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate. wiley-vch.de

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a dual catalyst system of palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate which then participates in the transmetalation step with the Pd(II) complex.

The table below summarizes typical conditions for these reactions, using this compound as the aryl halide partner.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, NMP |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, Ligand (e.g., BINAP) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

This table presents generalized conditions. Specific optimizations are often required.

Beyond palladium, copper-catalyzed functionalization reactions are also relevant. For instance, copper-catalyzed C-O or C-N coupling reactions (Ullmann condensation) can be employed, where the hypervalent iodine reagent can act as an oxidizing agent to regenerate the active catalytic species. mdpi.com

Role of Intermediates and Transition States in Reaction Progression

The efficiency, selectivity, and outcome of the transformations involving this compound are governed by the stability and reactivity of various intermediates and transition states.

In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the C-I bond to the Pd(0) complex is often the rate-determining step. This step proceeds through a three-centered transition state to form a square planar Pd(II) intermediate (Ar-Pd(II)-I). The electron-donating hydroxyl group and electron-withdrawing ester group on the aromatic ring can influence the electron density at the carbon atom bearing the iodine, thereby affecting the rate of this step.

The subsequent transmetalation step (in Suzuki or Sonogashira coupling) involves the formation of a new intermediate where both the aryl group from the substrate and the coupling partner's organic group are bound to the palladium center. The nature of the ligands on the palladium is crucial here; bulky electron-rich phosphine (B1218219) ligands often accelerate the final reductive elimination step. nih.gov

In some C-H functionalization reactions, five-membered palladacycle intermediates are formed, where the palladium atom is part of a ring structure that includes atoms from the substrate. nih.gov For example, a directing group on a derivative could coordinate to the palladium catalyst, facilitating the activation of a specific C-H bond and forming a stable palladacycle. nih.gov The stability of these cyclic intermediates and the transition states leading to their formation dictate the regioselectivity of the functionalization.

In photoredox catalysis, the reaction may proceed through radical intermediates . mdpi.comrsc.org For example, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl iodide. This can lead to the formation of an aryl radical, which can then participate in various bond-forming reactions. nih.gov The progression of these reactions is dependent on the stability of the radical intermediates and the kinetics of their subsequent transformations, such as addition to an alkene or trapping by another radical. nih.gov Computational studies, such as Density Functional Theory (DFT), are often employed to model the energies of these intermediates and transition states, providing insight into reaction pathways and selectivity. diva-portal.org

Stereochemical Considerations in this compound Derivatives

While this compound itself is achiral, it can be a precursor to chiral molecules. Stereochemical outcomes become important when its derivatives are used in asymmetric synthesis.

Asymmetric Cross-Coupling: If this compound is coupled with a prochiral alkene in an asymmetric Heck reaction, a new stereocenter can be created. The enantioselectivity of this transformation is controlled by using a chiral palladium catalyst, typically one bearing a chiral phosphine ligand like BINAP. wiley-vch.de The chiral ligand creates a chiral environment around the metal center, influencing the geometry of the transition state during the migratory insertion of the alkene, thus favoring the formation of one enantiomer of the product over the other. wiley-vch.de

Atropisomerism: The biaryl products resulting from the Suzuki coupling of this compound with a sterically hindered ortho-substituted boronic acid can exhibit atropisomerism. If rotation around the newly formed aryl-aryl single bond is restricted due to steric hindrance, stable, separable enantiomeric atropisomers can result. Asymmetric synthesis methods can be designed to favor the formation of one atropisomer.

Diastereoselective Reactions: Derivatives of this compound that already contain a chiral center can undergo diastereoselective reactions. For instance, if the butyl ester group were replaced with a chiral alcohol, the existing stereocenter could influence the facial selectivity of reactions on other parts of the molecule, such as addition to a carbonyl group introduced via a cross-coupling reaction. In palladium-catalyzed C-H iodination of substrates containing an existing chiral center, diastereoselective functionalization can be achieved. nih.gov The catalyst may coordinate with a directing group in a way that is influenced by the nearby stereocenter, leading to iodination on one face of the molecule. nih.gov

The stereochemical course of these reactions is determined by the precise geometry of the transition states, where subtle steric and electronic interactions between the substrate, catalyst, and reagents dictate the configuration of the product. rsc.org

Computational and Theoretical Chemistry of Butyl 4 Hydroxy 3 Iodobenzoate

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of Butyl 4-hydroxy-3-iodobenzoate are fundamentally governed by the arrangement of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and a greater ease of electronic transitions.

For analogous compounds such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, computational studies using Density Functional Theory (DFT) have been employed to analyze these orbitals. researchgate.net In this compound, the HOMO is anticipated to be predominantly located on the electron-rich aromatic ring, specifically involving the phenolic hydroxyl group and the iodine substituent, which can donate electron density. The LUMO is expected to be centered on the electron-withdrawing butyl ester group and the aromatic ring. This distribution facilitates charge transfer interactions within the molecule.

Theoretical calculations on similar molecules like 4-hydroxy-3-methylbenzoic acid have shown that the HOMO-LUMO energy gap can provide insights into the charge-transfer interactions of the molecule. researchgate.net For this compound, the presence of the iodine atom is expected to influence the energy levels of the frontier orbitals compared to its non-iodinated counterpart. The specific energy values would require dedicated DFT calculations. A representative analysis of a related compound, 3-hydroxy-4-methoxybenzylidene nicotinohydrazide, indicated that a smaller HOMO-LUMO gap is associated with higher polarizability and greater chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies (Illustrative for a Related Benzoate Derivative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values for this compound would require specific computation.

Conformational Analysis and Stability Studies

Computational methods, such as DFT, can be used to calculate the potential energy surface by systematically rotating the dihedral angles of the butyl chain. This analysis would reveal the most stable conformers (energy minima) and the energy barriers for interconversion between them. It is expected that the most stable conformation would involve a planar arrangement of the ester group with the benzene (B151609) ring to maximize π-conjugation, while the butyl chain would adopt a staggered conformation to minimize steric hindrance. The presence of the bulky iodine atom adjacent to the hydroxyl group can also impose steric constraints that influence the preferred conformation of the molecule. Studies on related flexible molecules have shown that multiple low-energy conformations can coexist at room temperature.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for interpreting experimental data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with high accuracy using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the hydroxyl, iodo, and butyl ester substituents. The butyl chain would exhibit distinct signals for the methylene (B1212753) and methyl protons. Similarly, the ¹³C NMR spectrum would provide information on each carbon atom in the molecule. Comparing predicted spectra with experimental data can confirm the molecular structure. Benchmark studies on various organic molecules have demonstrated that DFT methods can predict ¹H chemical shifts with a root-mean-square deviation of 0.07 to 0.19 ppm and ¹³C chemical shifts with 0.5 to 2.9 ppm. mdpi.com

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated using DFT. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching of the phenolic group, C=O stretching of the ester, C-O stretching, and various aromatic C-H and C-C vibrations. The calculated frequencies are often scaled to better match experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, arising from π-π* transitions within the aromatic system.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Feature | Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm |

| Butyl Chain Protons | δ 0.9-4.3 ppm | |

| ¹³C NMR | Carbonyl Carbon | δ 165-170 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| IR | O-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch | ~1700 cm⁻¹ | |

| UV-Vis | λmax | ~250-300 nm |

Note: These are expected values based on related compounds and would require specific calculations for this compound.

Reaction Pathway Modeling and Energy Landscape Determination

DFT calculations can be used to model potential reactions, such as ester hydrolysis, electrophilic aromatic substitution, or reactions involving the phenolic hydroxyl group. By calculating the geometries and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction. For instance, modeling the reaction of related compounds has been used to understand the binding and interaction energies in biological systems. nih.gov Such studies on this compound would be valuable in predicting its metabolic fate or its behavior in various chemical environments.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound interact with each other in the solid state is critical for determining its crystal structure and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govkaust.edu.sa

This analysis maps the electron density to define a surface around the molecule. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The iodine atom can participate in halogen bonding, acting as a Lewis acidic site that interacts with Lewis bases like the oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

Hirshfeld surface analysis of related compounds often reveals that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. kaust.edu.saresearchgate.net A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 3: Expected Contributions to Hirshfeld Surface for this compound

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | 40-60 |

| C···H/H···C | 15-25 |

| O···H/H···O | 10-20 |

| I···H/H···I | 5-10 |

| I···O/O···I | <5 |

Note: These percentages are illustrative and based on analyses of similar halogenated phenolic compounds.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical method that provides a good balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. researchgate.netplos.org

Structure Prediction: DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net This is the foundational step for all other computational analyses. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. mdpi.com

Reactivity Prediction: DFT calculations provide various electronic descriptors that help in predicting the reactivity of a molecule. These include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would likely show negative potential around the phenolic and carbonyl oxygen atoms and positive potential around the hydroxyl hydrogen.

Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

In essence, DFT serves as a comprehensive theoretical framework to investigate the fundamental chemical and physical properties of this compound, from its structure and electronic nature to its spectroscopic signatures and reactivity.

Advanced Analytical Characterization Techniques for Butyl 4 Hydroxy 3 Iodobenzoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Butyl 4-hydroxy-3-iodobenzoate. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is critical for verifying the successful synthesis of the target molecule and for identifying and quantifying any process-related impurities or degradation products. The technique's high sensitivity allows for the detection of trace-level impurities that might otherwise go unnoticed by lower-resolution methods.

Multi-Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the benzene (B151609) ring and the aliphatic protons of the butyl chain each exhibit characteristic chemical shifts and splitting patterns, confirming their relative positions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

While not directly applicable to this compound itself, ¹⁹F NMR would be a crucial technique for the analysis of its fluorinated derivatives, providing sensitive and specific information about the location and environment of fluorine atoms within the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.9 | d | Aromatic CH |

| ¹H | ~7.5 | dd | Aromatic CH |

| ¹H | ~6.9 | d | Aromatic CH |

| ¹H | ~4.2 | t | O-CH₂ |

| ¹H | ~1.7 | m | CH₂ |

| ¹H | ~1.4 | m | CH₂ |

| ¹H | ~0.9 | t | CH₃ |

| ¹³C | ~165 | s | C=O |

| ¹³C | ~158 | s | C-OH |

| ¹³C | ~138 | s | C-I |

| ¹³C | ~130 | s | Ar-CH |

| ¹³C | ~122 | s | Ar-CH |

| ¹³C | ~115 | s | Ar-C |

| ¹³C | ~87 | s | Ar-C |

| ¹³C | ~65 | s | O-CH₂ |

| ¹³C | ~31 | s | CH₂ |

| ¹³C | ~19 | s | CH₂ |

| ¹³C | ~14 | s | CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. For this compound, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretches, and the aromatic C-H and C=C vibrations.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton and the C-I bond.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the arrangement of atoms in a crystalline solid. lookchem.com

Single-crystal X-ray diffraction , when a suitable single crystal can be grown, provides the precise three-dimensional coordinates of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is invaluable for understanding the molecule's conformation and packing in the solid state.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. lookchem.com It provides a characteristic diffraction pattern, or "fingerprint," that can be used for phase identification, to assess sample purity, and to determine the crystal system and unit cell parameters. lookchem.com

Advanced Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for its accurate quantification.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the analysis of non-volatile and thermally sensitive compounds like this compound. By selecting the appropriate stationary phase, mobile phase, and detector (e.g., UV-Vis), methods can be developed to achieve high-resolution separations and accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, potentially after derivatization to increase volatility and thermal stability. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.

Thermal Analysis Techniques for Degradation and Stability Studies (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can determine its thermal stability and decomposition temperature.

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point, and to study any phase transitions or crystallization events.

Spectroscopic Techniques for Nonlinear Optical Properties (e.g., Z-scan Analysis)

Certain organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The Z-scan technique is a common method for measuring the third-order NLO properties of materials, including the nonlinear refractive index and the nonlinear absorption coefficient. While specific studies on the NLO properties of this compound are not widely reported, its substituted aromatic structure suggests that it and its derivatives could be candidates for such investigations.

Applications of Butyl 4 Hydroxy 3 Iodobenzoate in Advanced Chemical Synthesis and Materials Science

As a Synthon for Complex Organic Molecules

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Butyl 4-hydroxy-3-iodobenzoate, with its distinct reactive sites, serves as a versatile synthon for the construction of elaborate organic structures.

Precursor in Organic Synthesis Scaffolds

The presence of an iodo-substituent on the aromatic ring is of particular importance, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. Commercially available iodine has been instrumental in a wide array of organic transformations, often facilitating reactions under mild and neutral conditions. niscpr.res.inresearchgate.net The reactivity of iodoarenes makes this compound a potential precursor for a diverse range of molecular scaffolds.

The hydroxyl and ester groups can be further modified, adding to the compound's synthetic utility. For instance, the hydroxyl group can be protected to allow for selective reactions at the iodo-position, or it can be used as a handle for further functionalization. The butyl ester can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for chemical modification, such as amide bond formation.

Below is a table illustrating the potential synthetic transformations where this compound could serve as a precursor.

| Reaction Type | Reactant | Potential Product Scaffold | Catalyst/Reagent |

| Suzuki Coupling | Aryl boronic acid | Biphenyl derivatives | Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivatives | Pd/Cu catalyst, Base |

| Heck Coupling | Alkene | Aryl-alkene derivatives | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | Aryl-amine derivatives | Pd catalyst, Base |

| Etherification | Alkyl halide | Aryl-ether derivatives | Base (e.g., K₂CO₃) |

Building Block for Agrochemical Research

Halogenated phenolic compounds are a well-established class of molecules in the agrochemical industry, exhibiting a range of biological activities. While direct research linking this compound to specific agrochemical applications is not extensively documented in publicly available literature, its structural motifs are present in various active compounds. The combination of a halogenated phenol with a carboxylic acid derivative suggests its potential as a building block for synthesizing new candidate herbicides, fungicides, or insecticides. The lipophilic butyl group and the reactive iodo and hydroxyl functionalities could be systematically modified to optimize biological efficacy and environmental profile.

Role in Functional Material Design and Development

The unique electronic and chemical properties of this compound make it a candidate for the development of advanced functional materials. The interplay between the electron-donating hydroxyl group, the electron-withdrawing ester group, and the heavy, polarizable iodine atom can give rise to interesting material properties.

Optoelectronic Materials and Nonlinear Optics

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical communications and data processing. The NLO response of a molecule is often associated with the presence of a π-conjugated system substituted with electron-donating and electron-withdrawing groups. The structure of this compound contains these elements, suggesting its potential as a chromophore in NLO materials. The heavy iodine atom can also enhance intersystem crossing, a property that might be exploited in phosphorescent materials.

Polymer Chemistry and Polymer-Supported Reagents

The functional groups on this compound allow for its incorporation into polymeric structures. The phenolic hydroxyl group can be used as an initiation site for ring-opening polymerization or converted to a polymerizable group, such as an acrylate or a styrenic ether. The resulting polymers would have iodine atoms regularly spaced along the backbone, which could impart specific properties such as increased refractive index or radiopacity.

Iodinated polymers have been investigated as X-ray contrast agents for biomedical imaging. nih.gov By incorporating iodine-containing monomers, the resulting polyesters can be made visible in X-ray imaging. nih.gov This suggests a potential application for polymers derived from this compound in the development of biodegradable and radiopaque biomaterials.

Furthermore, the molecule can be tethered to a pre-existing polymer backbone, such as polystyrene, to create a polymer-supported reagent. This approach combines the reactivity of the iodinated phenol with the practical advantages of a solid support, such as ease of separation from the reaction mixture and the potential for reagent recycling.

The table below summarizes potential roles of this compound in polymer chemistry.

| Application Area | Method of Incorporation | Resulting Polymer Feature | Potential Function |

| High Refractive Index Polymers | Incorporation as a monomer | High iodine content | Optical materials |

| Radiopaque Biomaterials | Copolymerization with biodegradable monomers | Iodine-containing polyester | Medical imaging agents |

| Polymer-Supported Reagents | Grafting onto a polymer support | Immobilized reactive sites | Heterogeneous catalysis, simplified workup |

Derivatization for Labeling and Imaging Probes (e.g., Radiolabeling Precursors)

One of the most significant potential applications of this compound is as a precursor for the synthesis of labeling agents and imaging probes, particularly for nuclear medicine. The stable iodine atom on the ring can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create a radiotracer.

The derivatization of this compound would typically involve the hydrolysis of the butyl ester to the corresponding carboxylic acid, 4-hydroxy-3-iodobenzoic acid. This acid can then be activated, for example, by conversion to an N-succinimidyl (NHS) ester. This activated ester can then be used to label proteins and peptides by forming a stable amide bond with primary amine groups (e.g., the epsilon-amino group of lysine residues).

Agents such as N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) have been developed for the radioiodination of monoclonal antibodies and other proteins. nih.gov These agents are designed to be residualizing, meaning that after the labeled protein is internalized by a cell and degraded, the small, charged, radiolabeled catabolite is trapped inside the cell, enhancing the signal from the target tissue. This compound provides a core scaffold that could be elaborated to create novel radioiodination agents.

The general scheme for its use as a radiolabeling precursor is outlined below:

| Step | Transformation | Purpose |

| 1. Saponification | Butyl ester → Carboxylic acid | Unmasking the reactive site for conjugation |

| 2. Activation | Carboxylic acid → N-succinimidyl ester | Creating a reactive species for protein labeling |

| 3. Radioiodination | Stable iodine → Radioactive iodine | Introduction of the imaging or therapeutic radionuclide |

| 4. Conjugation | Reaction with protein/peptide | Attachment of the radiolabel to the targeting molecule |

Natural compounds and their derivatives are important precursors for the development of new radiopharmaceuticals. dntb.gov.uamdpi.com The phenolic benzoate structure of the target compound makes it a suitable candidate for such development.

Catalytic Applications and Ligand Design in Organic Reactions

Extensive literature searches did not yield specific research findings on the catalytic applications or the use of this compound in ligand design for organic reactions. While iodo-containing aromatic compounds can, in some contexts, participate in or influence catalytic cycles, particularly in cross-coupling reactions, no studies detailing such a role for this compound could be identified. The existing scientific literature does not appear to cover the synthesis of transition metal complexes where this compound acts as a ligand, nor does it describe any investigations into its potential catalytic activity.

Therefore, no data tables or detailed research findings on the catalytic applications and ligand design of this compound can be presented.

Environmental Transformation and Degradation Pathways of Butyl 4 Hydroxy 3 Iodobenzoate

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For Butyl 4-hydroxy-3-iodobenzoate, the most relevant mechanisms are photodegradation and hydrolysis.

Photodegradation: This process involves the alteration of a molecule by light, particularly UV radiation from sunlight. wikipedia.org For aromatic compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by photosensitizing agents like dissolved organic matter. acs.org These agents can generate highly reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which then attack the pollutant. wikipedia.orgresearchgate.net The aromatic ring and the carbon-iodine (C-I) bond in this compound are potential targets for photodegradation. The C-I bond is generally weaker than other carbon-halogen bonds and can be susceptible to cleavage upon absorption of UV light. While specific studies on the photodegradation of this compound are not available, research on related compounds like butyl paraben shows that photodegradation contributes to their removal from aquatic environments. researchgate.net

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The most susceptible bond in this compound is the ester linkage. The hydrolysis of this bond cleaves the molecule into 4-hydroxy-3-iodobenzoic acid and butanol. The rate of hydrolysis for parabens is generally slow in acidic and neutral water but increases significantly under alkaline conditions (pH above 7). sci-hub.se An increase in the alkyl chain length of parabens, such as the butyl group, generally increases the resistance to hydrolysis compared to methyl or ethyl esters. sci-hub.se However, this cleavage remains a primary abiotic pathway for the initial breakdown of the compound in aqueous environments.

Biotransformation Processes in Environmental Systems

Biotransformation, the chemical modification of substances by living organisms, is a major pathway for the degradation of organic pollutants. These processes are mediated by microorganisms and their enzymes.

Microorganisms in soil and water can utilize this compound as a substrate, breaking it down through several key steps.

Dealkylation (Ester Hydrolysis): The initial and often rate-limiting step in the microbial degradation of parabens is the hydrolysis of the ester bond. nih.govasm.org This dealkylation is carried out by various bacteria, such as Enterobacter cloacae, which produce esterase enzymes that cleave the butyl group from the parent molecule. asm.org This process yields 4-hydroxy-3-iodobenzoic acid and butanol. The resulting 4-hydroxy-3-iodobenzoic acid is typically more biodegradable than the parent ester but may retain some toxicity.

Reductive Dehalogenation: Following or preceding ester hydrolysis, the iodine substituent can be removed from the aromatic ring. In anaerobic (oxygen-deficient) environments, this typically occurs via reductive dehalogenation, where the halogen is removed and replaced with a hydrogen atom. Bacteria from the genus Desulfitobacterium, for example, are known to reductively dehalogenate chlorinated and brominated hydroxybenzoates. thegoodscentscompany.com This process is a form of anaerobic respiration where the halogenated compound serves as an electron acceptor. thegoodscentscompany.com This pathway would convert this compound to Butyl 4-hydroxybenzoate (B8730719) (butyl paraben) or 4-hydroxy-3-iodobenzoic acid to 4-hydroxybenzoic acid.

Hydroxylation: After the removal of the iodine atom and the butyl group, the resulting 4-hydroxybenzoic acid (4-HBA) is a common intermediate. Aerobic microorganisms readily degrade 4-HBA, often by first hydroxylating the aromatic ring to form protocatechuic acid (3,4-dihydroxybenzoic acid). industrialchemicals.gov.au This reaction is a key step that prepares the aromatic ring for subsequent cleavage.

Specific enzymes produced by microorganisms catalyze the degradation reactions described above.

Carboxylic Ester Hydrolases (Esterases): These enzymes (EC 3.1.1) are responsible for the hydrolysis of the ester bond in this compound. nih.govwiley.com Various microbial esterases have been identified that act on 4-hydroxybenzoic acid esters. For instance, an esterase from Aspergillus oryzae has been shown to hydrolyze butyl 4-hydroxybenzoic acid. nih.gov Similarly, bacteria like Pseudomonas fluorescens and Enterobacter cloacae produce esterases that break down parabens. nih.govresearchgate.net

Cytochrome P450 (CYP) and Flavin Monooxygenases (FMO): These are broad-specificity enzymes crucial for the metabolism of many xenobiotics. nih.govresearchgate.net Monooxygenases incorporate one atom of oxygen into the substrate. The hydroxylation of 4-hydroxybenzoate to protocatechuate is catalyzed by 4-hydroxybenzoate 3-hydroxylase, a flavin monooxygenase (FMO). industrialchemicals.gov.au CYPs can also be involved in the initial hydroxylation of the alkyl chain, which is an alternative dealkylation pathway observed for some ether compounds. researchgate.net

Reductive Dehalogenases: These are specialized enzymes that catalyze reductive dehalogenation. The enzyme system in Corynebacterium sepedonicum, for instance, performs NADPH-dependent reductive dechlorination of 2,4-dichlorobenzoyl-CoA. researchgate.net Similar enzymatic systems are presumed to be responsible for the deiodination of iodinated benzoates in anaerobic bacteria.

Metabolite Identification and Elucidation of Degradation Products

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide and water. Based on the pathways discussed, the primary degradation products can be identified.

The initial degradation can follow two main routes: hydrolysis of the ester bond or reductive deiodination. This leads to the formation of several key metabolites that are subsequently degraded further.

| Metabolite | Formation Pathway |

| 4-Hydroxy-3-iodobenzoic acid | Hydrolysis (Dealkylation) of the butyl ester bond from the parent compound. |

| Butanol | Hydrolysis (Dealkylation) of the butyl ester bond from the parent compound. |

| Butyl 4-hydroxybenzoate | Reductive dehalogenation (deiodination) of the parent compound. |

| 4-Hydroxybenzoic acid | Reductive dehalogenation of 4-Hydroxy-3-iodobenzoic acid or hydrolysis of Butyl 4-hydroxybenzoate. |

| Protocatechuic acid | Aerobic hydroxylation of 4-Hydroxybenzoic acid. |

| Phenol | Aerobic decarboxylation of 4-Hydroxybenzoic acid by some resistant bacteria like Enterobacter cloacae. nih.govasm.org |

Environmental Persistence and Mobility Considerations

The environmental persistence of this compound is influenced by its susceptibility to both abiotic and biotic degradation.

Persistence: The ester linkage is a point of weakness, with hydrolysis being a significant degradation pathway, particularly in microbially active environments and alkaline waters. sci-hub.senih.gov This suggests that the parent compound may not persist for long periods. However, the degradation products, such as 4-hydroxy-3-iodobenzoic acid, may be more persistent. Halogenated aromatic compounds are generally more resistant to degradation than their non-halogenated counterparts. scirp.org The iodinated aromatic ring is expected to be recalcitrant, especially under aerobic conditions where reductive dehalogenation does not occur. Studies on iodinated X-ray contrast media, which also contain stable iodinated aromatic rings, have shown that while side chains are transformed, the core iodinated structure can remain unmodified. hbz-nrw.de

Green Chemistry Principles in the Synthesis and Application of Butyl 4 Hydroxy 3 Iodobenzoate

Sustainable Synthetic Methodologies

Sustainable synthetic methodologies focus on maximizing efficiency while minimizing environmental impact. This is achieved by carefully selecting reagents, solvents, and catalysts that are safer, more efficient, and ideally renewable.

The choice of solvent is critical in green chemistry as solvents account for a significant portion of the waste generated in chemical processes. Traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are often effective but pose environmental, health, and safety (EHS) risks.

For the esterification of 4-hydroxy-3-iodobenzoic acid, greener solvent alternatives have been explored for similar reactions. A recent analysis of Steglich-type esterifications identified dimethyl carbonate (DMC) as a leading sustainable solvent alternative to traditional choices like DCM and THF. rsc.org Acetonitrile has also been proposed as a greener solvent system for Steglich esterification, offering comparable reaction rates and yields to traditional solvents while simplifying product purification. nih.gov

In the context of iodination, water is an ideal green solvent. Efficient and selective iodination of phenols has been successfully performed in water using hydrogen peroxide as a safe and environmentally friendly oxidant. researchgate.netscielo.br This approach avoids the use of volatile and toxic organic solvents.

Emerging classes of green solvents include Deep Eutectic Solvents (DES) and Ionic Liquids (ILs).

Glycerol , a biodegradable and non-toxic solvent derived from biodiesel production, has been explored as a green reaction medium for various organic syntheses. cabidigitallibrary.org

Deep Eutectic Solvents (DES) , which are mixtures of hydrogen bond donors and acceptors, are attractive due to their low cost, ease of preparation, and environmentally friendly nature. A DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst for the esterification of benzoic acid with butanol, achieving high conversions in solvent-free conditions. dergipark.org.trdergipark.org.tr DES have also shown high efficiency in extracting phenolic compounds, indicating their potential utility in purification steps. cabidigitallibrary.org

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. While some early ILs had toxicity concerns, newer designs focus on biodegradable and less toxic components. mdpi.com They have been shown to improve reaction yields for the enzymatic esterification of some phenolic acids. mdpi.com

Table 1: Comparison of Solvents for Synthetic Routes to Butyl 4-hydroxy-3-iodobenzoate

| Synthetic Step | Traditional Solvents | Green Solvent Alternatives | Rationale for Green Choice |

|---|---|---|---|

| Esterification | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) rsc.org | Dimethyl Carbonate (DMC) rsc.org, Acetonitrile nih.gov, Deep Eutectic Solvents (DES) dergipark.org.tr | Lower toxicity, better EHS profile, potential for catalyst/solvent duality, biodegradability. |

| Iodination | Dichloromethane (DCM), Chloroform | Water researchgate.netscielo.br | Non-flammable, non-toxic, environmentally innocuous. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. rsc.org

Route 1: Iodination of Butyl 4-hydroxybenzoate (B8730719) This route starts with Butyl 4-hydroxybenzoate and introduces an iodine atom.

Traditional Method (I₂): C₁₁H₁₄O₃ + I₂ → C₁₁H₁₃IO₃ + HI

The theoretical atom economy is approximately 56%. A significant portion of the mass is lost in the form of hydrogen iodide (HI), which is a corrosive byproduct.

Greener Method (KI/H₂O₂): C₁₁H₁₄O₃ + KI + H₂O₂ → C₁₁H₁₃IO₃ + KOH + H₂O

This method uses potassium iodide (KI) as the iodine source and hydrogen peroxide (H₂O₂) as a clean oxidant, with water being the only major byproduct. researchgate.netresearchgate.net This approach significantly improves the reaction's environmental profile by avoiding strong oxidants and generating less hazardous waste. rsc.org The use of halide salts with an oxidant is a key strategy in oxidative halogenations to improve sustainability. rsc.org

Route 2: Esterification of 4-hydroxy-3-iodobenzoic acid This route involves reacting 4-hydroxy-3-iodobenzoic acid with n-butanol.

Fischer Esterification: C₇H₅IO₃ + C₄H₁₀O ⇌ C₁₁H₁₃IO₃ + H₂O

This reaction has a very high theoretical atom economy (approximately 95%), with water being the only byproduct. The main green chemistry challenge here is not atom economy but rather the use of excess reagents and harsh acid catalysts, which generate waste during workup and neutralization.

Waste minimization strategies focus on using catalytic rather than stoichiometric reagents and choosing reaction pathways that generate benign byproducts like water. rushim.ru For instance, in the iodination route, using a catalytic system with a mild oxidant like H₂O₂ minimizes the production of toxic waste associated with many traditional iodinating agents. researchgate.net

The choice of catalyst is crucial for developing sustainable synthetic methods. Ideal green catalysts are highly active, selective, non-toxic, and recyclable.

For Esterification:

Traditional methods often use stoichiometric amounts of strong mineral acids like H₂SO₄, which are corrosive and difficult to recycle. researchtrend.net

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), can be used. dergipark.org.trdergipark.org.tr These are easily separated from the reaction mixture by filtration and can often be reused, simplifying purification and reducing waste.

Organocatalysts: N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of carboxylic acids. mdpi.com While effective, methods involving stoichiometric byproducts like phosphine (B1218219) oxide can complicate purification. mdpi.com

Dual Solvent-Catalysts: As mentioned, Deep Eutectic Solvents (DES) can act as both the reaction medium and the catalyst. dergipark.org.tr These systems can often be separated from the product and reused, offering a significant green advantage. dergipark.org.trdergipark.org.tr

For Iodination:

Palladium Catalysis: A Pd(II)-catalyzed C-H iodination of free phenols using an aryl iodide as a mild iodinating reagent has been reported. sioc-journal.cn Palladium catalysts are highly efficient, but their cost and the potential for metal leaching into the product are concerns. Developing recyclable heterogeneous palladium catalysts is an active area of research. mdpi.com

Enzymatic Catalysis: Laccase, an oxidase enzyme, can catalyze the iodination of p-substituted phenols using KI as the iodine source and molecular oxygen (from air) as the terminal oxidant. rsc.orgrsc.org This method is highly selective, operates under mild aqueous conditions, and uses a completely sustainable oxidant. The enzyme itself can be immobilized and recycled.

Table 2: Catalyst Options for the Synthesis of this compound

| Synthetic Route | Catalyst Type | Example | Green Advantages | Recyclability |

|---|---|---|---|---|

| Esterification | Homogeneous Acid | H₂SO₄ | Inexpensive | Difficult |

| Heterogeneous Acid | Amberlyst 15 dergipark.org.trdergipark.org.tr | Easy separation, reduced corrosion | Yes (by filtration) | |

| Dual Solvent-Catalyst | Deep Eutectic Solvent dergipark.org.tr | Solvent-free conditions, easy separation | Yes (by phase separation) | |

| Iodination | Transition Metal | Pd(II) Acetate sioc-journal.cn | High selectivity and efficiency | Possible with heterogeneous supports mdpi.com |

| Biocatalyst | Laccase Enzyme rsc.orgrsc.org | Mild aqueous conditions, uses O₂ as oxidant | Yes (with immobilization) |

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful green chemistry tool that can significantly reduce or eliminate the need for solvents. mdpi.comresearchgate.net These solvent-free reactions often proceed faster, with higher yields, and can make product purification simpler. researchgate.net

While a specific mechanochemical synthesis for this compound has not been reported in the literature, the principles can be applied based on similar transformations.

Mechanochemical Esterification: The synthesis of esters from carboxylic acids and alcohols has been achieved using mechanochemical methods. This avoids bulk solvents and can be more energy-efficient than conventional heating.

Mechanochemical Halogenation: Solid-state ball milling has been successfully used for various halogenation reactions. The high substrate density and efficient energy transfer under mechanochemical conditions could facilitate the iodination of solid Butyl 4-hydroxybenzoate with a solid iodinating agent like N-Iodosuccinimide (NIS) or KI with a solid oxidant.

A prospective mechanochemical synthesis of this compound would involve milling either 4-hydroxy-3-iodobenzoic acid with butanol (potentially with a solid acid catalyst) or Butyl 4-hydroxybenzoate with an iodine source. Such a process would align with green principles by minimizing solvent waste and potentially reducing energy consumption. mdpi.commdpi.com

Bio-inspired Synthetic Routes

Bio-inspired synthesis uses nature's strategies, particularly enzymatic catalysis, to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions.

The most relevant bio-inspired route for this compound is the enzymatic iodination of the precursor, Butyl 4-hydroxybenzoate. Research has demonstrated a highly efficient and sustainable method for the iodination of various p-substituted phenols using the enzyme laccase. rsc.orgrsc.org

The key features of this bio-inspired process are:

Enzyme: Laccase from Trametes versicolor.

Iodine Source: Potassium Iodide (KI), a safe and inexpensive salt.

Oxidant: Molecular oxygen from the air, making it an aerobic oxidation. This is the ultimate green oxidant, producing only water as a byproduct.

Solvent: The reaction is performed in an aqueous buffer solution at a mild pH.

Selectivity: The enzyme directs the iodination specifically to the positions ortho to the hydroxyl group, providing high regioselectivity.

This enzymatic method avoids the use of hazardous iodinating reagents and harsh oxidants commonly employed in traditional chemical synthesis. rsc.org By simply bubbling air through an aqueous solution containing the substrate (Butyl 4-hydroxybenzoate), KI, and the laccase enzyme, the desired this compound can be produced. The process is highly efficient and fulfills many of the core principles of green chemistry. rsc.orgrsc.org

Additionally, the esterification step itself can be performed enzymatically. Lipases are commonly used to catalyze the esterification of phenolic acids with alcohols. mdpi.com Therefore, a fully bio-inspired route could involve the enzymatic esterification of 4-hydroxy-3-iodobenzoic acid with butanol, although the efficiency of this specific transformation would require investigation.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing butyl 4-hydroxy-3-iodobenzoate from 4-hydroxy-3-iodobenzoic acid?

- Methodological Answer : The esterification of 4-hydroxy-3-iodobenzoic acid with butanol can be optimized using concentrated sulfuric acid as a catalyst under reflux conditions. A typical protocol involves dissolving the acid in butanol, adding 2–5% (v/v) sulfuric acid, and heating at 100–120°C for 8–12 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel column chromatography (eluent: dichloromethane/methanol 100:1). Yield and purity depend on reaction time, temperature, and stoichiometric ratios of reactants .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization should include:

- NMR Spectroscopy : H and C NMR to verify ester formation (e.g., butyl chain protons at δ 0.9–1.7 ppm, aromatic protons at δ 6.5–8.0 ppm).

- IR Spectroscopy : Detection of ester carbonyl (C=O) stretch at ~1700 cm and hydroxyl (O–H) absorption at ~3200 cm.

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (expected m/z for CHIO: ~344.0).

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s antimicrobial activity?

- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Prepare stock solutions in DMSO (≤1% v/v), test concentrations from 1–100 μg/mL, and compare inhibition zones or MIC (Minimum Inhibitory Concentration) values with controls like ampicillin. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a directing group and participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To test reactivity, perform coupling with arylboronic acids under conditions similar to Zhang et al. (2021): Pd(OAc) (5 mol%), PPh (10 mol%), KCO (2 eq.), in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC and characterize products via F NMR (if applicable) or X-ray crystallography. Compare yields with non-iodinated analogs to assess electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for iodinated benzoates?

- Methodological Answer : Contradictions may arise from assay variability, purity issues, or cell line differences. Mitigate by:

- Standardizing Protocols : Use CLSI guidelines for antimicrobial assays.

- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Meta-Analysis : Pool data from multiple studies (e.g., Zheng et al., 2008; Ahn et al., 2015) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : To enhance bioavailability:

- Prodrug Design : Convert the hydroxyl group to a phosphate ester for increased solubility.

- Formulation : Use liposomal encapsulation or cyclodextrin complexes.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes, NADPH cofactor) and modify the butyl chain to reduce CYP450-mediated oxidation .

Q. How can researchers address low reproducibility in synthetic yields of this compound?

- Methodological Answer : Variability often stems from moisture-sensitive intermediates or incomplete esterification. Solutions include:

- Strict Anhydrous Conditions : Use molecular sieves in reaction mixtures.

- Real-Time Monitoring : Employ in situ FTIR or H NMR to track reaction progress.

- Column Chromatography Optimization : Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to resolve co-eluting impurities .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Validate with goodness-of-fit tests (e.g., R > 0.95). For outliers, apply Grubbs’ test (α = 0.05) and repeat experiments if justified .

Q. How should researchers validate computational docking results predicting the compound’s binding to target proteins?

- Methodological Answer : Compare docking scores (AutoDock Vina, Glide) with experimental binding affinities (e.g., SPR or ITC). Mutate key binding residues (e.g., Ala-scanning) to confirm predicted interactions. Use RMSD < 2.0 Å as a threshold for pose validation .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 64–78% (column chromatography) | |

| Antimicrobial MIC (S. aureus) | 12.5–25 μg/mL (microdilution assay) | |

| LogP (Predicted) | 3.2 ± 0.3 (ChemAxon) | – |

| Thermal Stability | Decomposition at 220°C (DSC) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.